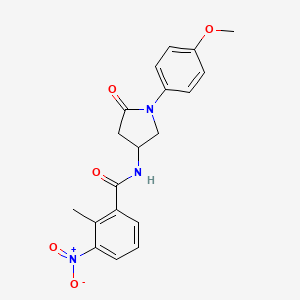

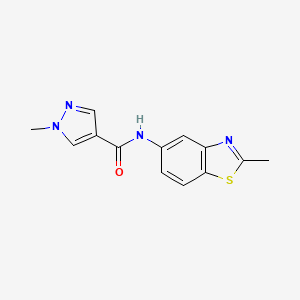

4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

One significant application of 4H-1,4-benzothiazine derivatives, including 4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, is in pharmacology. These compounds have been explored for their potential as activators of ATP-sensitive potassium channels. Studies have shown that they can hyperpolarize beta cell membrane potential and inhibit glucose-stimulated insulin release in vitro, indicating their potential role in regulating insulin levels and blood pressure (Schou et al., 2005).

Microwave-Assisted Synthesis

Another research domain involves the microwave-assisted synthesis of these compounds. This method accelerates the cyclization process under solvent-free conditions, proving advantageous in the field of chemical synthesis for its efficiency and environmental friendliness (Charris et al., 2005).

Novel Synthetic Routes and Biological Activity

Researchers have also developed novel synthetic routes to produce derivatives of 4H-1,4-benzothiazine. These synthetic pathways are crucial for exploring the biological activities of these compounds. For instance, the synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides has led to the production of analogues for antibacterial compounds, although they showed limited antibacterial activity in vitro (Vysokov et al., 1993).

Photoisomerization Studies

There is also interest in the photoisomerization of benzothiazine dioxides. This area of study explores the structural transformations these compounds undergo under specific conditions, which is vital for understanding their chemical properties and potential applications in various fields (Elghamry et al., 2007).

Computational Studies

Additionally, computational studies and solid-phase syntheses have been conducted to understand better and efficiently synthesize 4H-1,4-benzothiazine derivatives. These studies provide insights into the molecular structures and potential applications of these compounds in various scientific and industrial fields (Preet & Cannoo, 2015).

Wirkmechanismus

Target of Action

The primary target of the compound “4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is Carbonic Anhydrase II (CA-II) . This enzyme plays a crucial role in reversible hydration of carbon dioxide and is involved in the regulation of fluid secretion into the anterior chamber of the eye . It also contributes to intracellular pH regulation in the duodenal upper villous epithelium during proton-coupled peptide absorption .

Mode of Action

The compound interacts with its target, CA-II, by inhibiting its activity . This inhibition disrupts the normal function of CA-II, leading to changes in fluid secretion and intracellular pH regulation .

Biochemical Pathways

The inhibition of CA-II affects several biochemical pathways. These include the regulation of fluid secretion into the anterior chamber of the eye and the regulation of intracellular pH during proton-coupled peptide absorption

Result of Action

The inhibition of CA-II by this compound could potentially lead to changes in fluid secretion and intracellular pH regulation These changes could have various molecular and cellular effects, depending on the specific biological context

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFN2O2S/c16-10-2-1-3-12(6-10)19-9-13(8-18)22(20,21)15-5-4-11(17)7-14(15)19/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQYCETWCHDDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2796273.png)

![4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2796276.png)

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2796278.png)

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796284.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2796286.png)

![2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2796289.png)

![N-[3,5-bis(trifluoroMethyl)phenyl]-N'-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea](/img/structure/B2796290.png)